molecular formula C11H20O2 B1588256 trans-2-Hexenyl valerate CAS No. 56922-74-8

trans-2-Hexenyl valerate

Cat. No. B1588256
CAS RN: 56922-74-8
M. Wt: 184.27 g/mol
InChI Key: WDXAMNXWZLXISB-BQYQJAHWSA-N
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Description

Trans-2-Hexenyl valerate is a naturally occurring ester found in many plants, including those of the genus Citrus. It is a volatile compound with a pleasant floral aroma, often used as a flavoring agent in food and beverages. It is also used as a fragrance in cosmetics and perfumes. In addition, trans-2-hexenyl valerate has been studied for its potential medicinal properties, including its anti-inflammatory, anti-bacterial, and anti-fungal effects.

Scientific Research Applications

Fragrance and Flavor Industry

Trans-2-Hexenyl valerate is notable for its fruity fragrance, making it a valuable component in the flavor and fragrance industry. Its aromatic profile lends itself to applications in both flavoring and cosmetic products. Kang, Wang, and Tian (2011) highlighted the role of trans-2-hexenyl valerate in contributing to the overall fragrance of Patrinia scabiosifolia flowers, emphasizing its importance in natural and synthetic aromas (Kang, Wang, & Tian, 2011).

Organic Chemistry and Synthesis

In the field of organic chemistry, trans-2-hexenyl valerate is involved in various synthesis and reaction processes. For instance, its reaction with ozone in the gas phase has been studied to understand the atmospheric persistence of similar compounds, as detailed by Grosjean, Grosjean, and Seinfeld (1996) (Grosjean, Grosjean, & Seinfeld, 1996). Additionally, studies by Yamamoto et al. (1977) on bis(trans-1-hexenyl)methylborane indicate the presence of trans-1-hexenylcopper(I) intermediate, shedding light on the behavior of similar compounds in chemical reactions (Yamamoto et al., 1977).

Biotechnological Applications

In biotechnology, trans-2-hexenyl valerate's potential has been explored in various studies. For instance, its role in the enzymatic transformation for the production of natural aromas was examined by Varga et al. (2021), who investigated the bioreduction of trans-2-hexenal, a closely related compound, using recombinant enzymes (Varga et al., 2021). This research demonstrates the compound's utility in the sustainable production of natural aromas via biotransformation.

Agricultural and Food Industry

Trans-2-hexenyl valerate's applications extend to the agricultural and food industries. A study by Guo et al. (2014) showed that trans-2-hexenal, a related compound, can induce resistance against Botrytis cinerea in tomato fruits, suggesting its potential use in protecting crops from fungal diseases (Guo et al., 2014).

properties

IUPAC Name

[(E)-hex-2-enyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXAMNXWZLXISB-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OC/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40886209
Record name Pentanoic acid, (2E)-2-hexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity, winey, apple/pear aroma
Record name trans-2-Hexenyl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1378/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

70.00 °C. @ 1.00 mm Hg
Record name 2-Hexenyl valerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in fats; Insoluble in water, Soluble (in ethanol)
Record name trans-2-Hexenyl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1378/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.873-0.879
Record name trans-2-Hexenyl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1378/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

trans-2-Hexenyl valerate

CAS RN

56922-74-8
Record name trans-2-Hexenyl valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56922-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexenyl pentanoate, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056922748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, (2E)-2-hexen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanoic acid, (2E)-2-hexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-hex-2-enyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HEXENYL PENTANOATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQO2JJ740G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hexenyl valerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
S Yang, N Hao, Z Meng, Y Li, Z Zhao - Foods, 2021 - mdpi.com
Aroma is an important quality indicator for apples and has a great influence on the overall flavour and consumer acceptance. However, the information of the aroma volatile compounds …
Number of citations: 29 www.mdpi.com
P Legua, A Domenech, JJ Martínez… - J. Food Nutr …, 2017 - academia.edu
… , nonanal, and decanal; (iv) esters (3 compounds): isobutyl butyrate, isoamyl butyrate, and trans-2-hexenyl valerate; (v) … 2.1 trans-2-Hexenyl valerate … sweet trans-2-Hexenyl valerate …
Number of citations: 26 www.academia.edu
WY Kang, JM Wang, PY Tian - Chemistry of Natural Compounds, 2011 - Springer
… trans-2-Hexenyl valerate has a fruity fragrance, while 3-methyl-2-phenylethyl butanoic acid ester has a strong fruit and rose fragrance and is commonly used in flavoring and cosmetics […
Number of citations: 13 link.springer.com
S Fernández, M Rondón, J Rojas… - Natural Product …, 2015 - journals.sagepub.com
… its derivatives counted for 13.2%, being represented mainly by 3-methylvaleric acid (3.6%), benzyl isovalerate (4.9%), cis-3-hexenyl isovalerate (2.7 %) and trans-2-hexenyl valerate (…
Number of citations: 5 journals.sagepub.com
C Zhu, X Fu, W **ao, X Chen, L Li, C Wang, D Gao - 2015 - pdf.hanspub.org
The purpose of this study is to investigate the components of aroma by selecting a new variety of ‘Lumi 1’peach fruit under distinct conditions (outdoors and greenhouse) through using …
Number of citations: 2 pdf.hanspub.org
F Additives - femaflavor.org
Historically, the vast majority of flavoring substances either occur naturally in food or are chemically close structural relatives of naturally occurring substances. Of the remaining …
Number of citations: 4 www.femaflavor.org
E Herrera, C Pacheco… - Biology and Life Sciences …, 2022 - mdpi.com
This study aimed to assess the benefits of the solvent-free microwave extraction (SFME) on chamomile (Matricaria recutita L.) essential oil quality and yield compared to the extraction …
Number of citations: 2 www.mdpi.com
J Zhang, Q Pan, X Zhang, Tana - Molecules, 2022 - mdpi.com
As one of the vital shrubs growing in crusted areas in China, Artemisia ordosica (belonging to the Asteraceae family) is abundant in essential oil, and its aerial part’s essential oil has …
Number of citations: 1 www.mdpi.com
V Athanasiadis, A Lakka, D Palaiogiannis, VM Pappas… - Foods, 2021 - mdpi.com
The present study aimed to evaluate the pulsed electric field (PEF)-assisted extraction of phytochemicals from Salvia officinalis L. leaves. The study parameters included a PEF pulse …
Number of citations: 9 www.mdpi.com
JS Kim, SS Kang - Natural Product Sciences, 2013 - dbpia.co.kr
… ester (20.79%), hexyl n-valerate (10.44%), 3-methyl-2phenylethyl butanoic acid ester (9.80%), 3-methylbutanoic acid-3-methylbutyl ester (8.75%), and trans 2-hexenyl valerate (5.79%). …
Number of citations: 16 www.dbpia.co.kr

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